3-Tert-butoxy-5-cyclopropoxy-2-methoxypyridine
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Overview
Description
3-Tert-butoxy-5-cyclopropoxy-2-methoxypyridine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is characterized by its tert-butoxy, cyclopropoxy, and methoxy functional groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-2-methoxypyridine typically involves the use of pyridine derivatives and appropriate alkylating agents. One common method involves the reaction of 3-hydroxy-5-cyclopropoxy-2-methoxypyridine with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-5-cyclopropoxy-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated pyridine derivatives.
Scientific Research Applications
3-Tert-butoxy-5-cyclopropoxy-2-methoxypyridine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-5-cyclopropoxy-3-methoxypyridine: Similar structure but with different substitution pattern on the pyridine ring.
4-(tert-Butoxy)-3-cyclopropoxy-5-methoxypyridine: Another isomer with variations in the position of functional groups.
Uniqueness
3-Tert-butoxy-5-cyclopropoxy-2-methoxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methoxy-3-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-11-7-10(16-9-5-6-9)8-14-12(11)15-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
GJSSZLBARYKJOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)OC |
Origin of Product |
United States |
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